molecular formula C8H10BrN B2476837 2-Bromo-4-ethylaniline CAS No. 38678-86-3

2-Bromo-4-ethylaniline

Cat. No. B2476837
Key on ui cas rn: 38678-86-3
M. Wt: 200.079
InChI Key: UNXYMQGCZRBOMI-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

To 4-ethylaniline (1.76 g, 14.52 mmol) and NBS (2.58 g, 14.52 mmol) was added DMF (67 mL) and the reaction mixture was stirred at 0° C. for 10 min. The reaction mixture was purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to provide 2-bromo-4-ethylaniline (2.7 g, 93% yield). LC/MS m/z 201.0 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].C1C(=O)N([Br:17])C(=O)C1>CN(C=O)C>[Br:17][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[CH:9]=[CH:8][C:6]=1[NH2:7]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
2.58 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
67 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel chromatography (0-50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(N)C=CC(=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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